6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Description

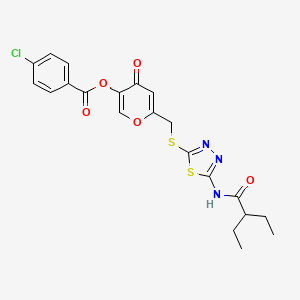

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a synthetic heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a pyran ring via a thioether bridge. The structure integrates a 2-ethylbutanamide substituent on the thiadiazole and a 4-chlorobenzoate ester on the pyran moiety. This design leverages the bioactivity of thiadiazole derivatives, known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, combined with the metabolic stability imparted by the chlorobenzoate group .

Key structural attributes:

- Thiadiazole core: A 1,3,4-thiadiazole ring substituted at position 5 with 2-ethylbutanamide.

- Pyran ring: A 4-oxo-4H-pyran system with a methylthio group bridging to the thiadiazole.

- Ester group: A 4-chlorobenzoate ester at position 3 of the pyran, enhancing lipophilicity and influencing target binding .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFUFVGADUONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step chemical process. The preparation involves the following key steps:

Formation of the 1,3,4-Thiadiazol-2-yl Component: : Starting with an appropriate amine and thiosemicarbazide under acidic conditions, the formation of the 1,3,4-thiadiazol-2-yl ring is achieved.

Acylation: : The 1,3,4-thiadiazole is acylated using 2-ethylbutanoyl chloride in the presence of a base, leading to the 2-ethylbutanamido derivative.

Thiomethylation: : Introducing a thiomethyl group to the resulting compound using a thiolating agent.

Formation of 4H-Pyran-4-Oxo Moiety: : Achieving the 4-oxo-4H-pyran structure through cyclization reactions involving appropriately substituted precursor compounds.

Esterification with 4-Chlorobenzoic Acid: : The final step involves esterification with 4-chlorobenzoic acid under dehydrating conditions to yield the target compound.

Industrial Production Methods

Large-scale production may use optimized synthetic pathways to enhance yield and reduce costs. This often involves:

Continuous flow chemistry systems to improve reaction efficiency.

Use of catalytic agents to expedite certain reaction steps.

Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atoms and the ethyl side chain, to form sulfoxides and sulfones.

Reduction: : Reduction of the 4-oxo moiety can yield the corresponding alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur on the pyran ring and the chlorobenzoate moiety, allowing further functionalization.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophiles like alkoxides, amines, or thiols in the presence of a base or acidic catalyst.

Major Products

Sulfoxides and Sulfones: : From oxidation reactions.

Alcohol Derivatives: : From reduction reactions.

Functionalized Derivatives: : From substitution reactions, enhancing its chemical versatility.

Scientific Research Applications

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate has diverse applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for novel materials and chemical catalysts.

Biology: : Its derivatives may exhibit biological activity, potentially leading to developments in biochemistry and pharmacology.

Medicine: : Possible use in drug design and development, particularly for creating new therapeutic agents.

Industry: : Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : Interaction with enzymes and receptors due to its diverse functional groups.

Pathways Involved: : Influencing biochemical pathways, including those related to metabolism and signal transduction. Its thiadiazole and pyran components are particularly notable for their ability to modulate biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, synthetic yields, and physicochemical properties.

*Molecular weight calculated based on analogous structures in .

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 4-chlorobenzoate group in the target compound likely improves binding to hydrophobic enzyme pockets compared to the nitro- or methoxy-substituted analogs. For example, the trifluoromethyl analog (CAS 877641-91-3) shows enhanced blood-brain barrier penetration due to its electronegative substituent .

- Compounds with nitro groups (e.g., CAS 877652-16-9) may exhibit stronger antimicrobial effects but higher toxicity risks .

Synthetic Accessibility :

- Yields for thiadiazole-pyran hybrids vary widely. For instance, compound 5e () was synthesized in 74% yield, while analogs with bulkier esters (e.g., 3,4,5-trimethoxybenzoate) require more complex purification steps .

- The target compound’s synthesis likely follows methods similar to those in , involving coupling of activated benzoic acids with thiadiazole intermediates .

Thermal Stability :

- Melting points for related compounds range from 132°C (simpler acetamide derivatives) to 180°C (chlorobenzamido-substituted analogs), suggesting the target compound may exhibit moderate thermal stability (~140–160°C) .

Research Findings and Gaps

- Bioactivity Data : While anti-inflammatory and antimicrobial activities are reported for analogs (e.g., ’s sulphonamide derivatives), direct studies on the target compound are absent. Further in vitro assays are needed .

- Physicochemical Properties : Critical data (e.g., solubility, logP) are missing for the target compound. Analogous compounds (e.g., CAS 877651-90-6) have logP values >3, indicating high lipophilicity .

- Synthetic Optimization : Higher yields (e.g., 88% for compound 5h in ) suggest that adjusting reaction conditions (e.g., solvent, catalyst) could improve the target’s synthesis .

Q & A

Q. How can researchers address low yields in the final coupling step (pyran-4-one + thiadiazole)?

- Methodology :

- Optimize solvent polarity : Switch from DMF to DMA for better solubility.

- Catalyst screening : Test Pd(OAc)2 or CuI for Ullmann-type couplings ().

- In situ IR monitoring : Track carbonyl group consumption to identify reaction endpoints .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.